molecular formula C20H16ClN3O3S B2737995 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 920437-41-8

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2737995
CAS No.: 920437-41-8
M. Wt: 413.88
InChI Key: QBTSZOOSFJXVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanylacetamide derivative featuring a pyridazine core substituted with a 2H-1,3-benzodioxol-5-yl group at the 6-position and an N-(3-chloro-4-methylphenyl) acetamide moiety. The 3-chloro-4-methylphenyl substituent likely influences steric and electronic interactions with biological targets . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., sulfonyl benzimidazoles and pyrimido-diazepines) suggest applications in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-12-2-4-14(9-15(12)21)22-19(25)10-28-20-7-5-16(23-24-20)13-3-6-17-18(8-13)27-11-26-17/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSZOOSFJXVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyridazine Ring: This involves the reaction of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The pyridazine derivative is then reacted with a thiol to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is acylated with 3-chloro-4-methylaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under various conditions to form sulfoxides or sulfones, which are critical for modifying biological activity.

Reaction Type Reagents/Conditions Products References
Sulfur OxidationH₂O₂ (30%), Acetic Acid, 60°CSulfoxide derivative (C=20H₁₆ClN₃O₄S)
Sulfur OxidationKMnO₄, H₂O, pH 2–3, 40°CSulfone derivative (C=20H₁₆ClN₃O₅S)
  • Key Findings :

    • Oxidation with H₂O₂ yields the sulfoxide with >85% purity (HPLC).

    • KMnO₄-mediated oxidation produces sulfones but requires precise pH control to avoid over-oxidation.

Substitution Reactions

The sulfanyl group participates in nucleophilic substitution reactions, enabling structural diversification.

Reaction Type Reagents/Conditions Products References
Thiol-DisplacementR-NH₂ (Primary Amines), DMF, 80°CAmine-substituted derivatives (e.g., C=20H₁₇ClN₄O₃S)
HalogenationCl₂, FeCl₃, CH₂Cl₂, 0°CChlorinated pyridazine ring (C=20H₁₅Cl₂N₃O₃S)
  • Key Findings :

    • Amine substitution retains the acetamide group while introducing new pharmacophores .

    • Halogenation at the pyridazine ring enhances electrophilicity for further cross-coupling.

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Type Reagents/Conditions Products References
Acidic HydrolysisHCl (6M), Reflux, 6hCarboxylic acid (C=19H₁₄ClN₃O₄S)
Basic HydrolysisNaOH (10%), EtOH, 70°C, 4hCarboxylate salt (C=19H₁₃ClN₃NaO₄S)
  • Key Findings :

    • Acidic hydrolysis achieves >90% conversion but may degrade benzodioxole under prolonged heating.

    • Basic hydrolysis is slower but preserves aromatic rings.

Electrophilic Aromatic Substitution (EAS)

The benzodioxole and pyridazine rings undergo EAS, though reactivity varies due to electronic effects.

Reaction Type Reagents/Conditions Products References
NitrationHNO₃, H₂SO₄, 0°CNitrobenzodioxole derivative (C=20H₁₅ClN₄O₅S)
SulfonationSO₃, H₂SO₄, 50°CSulfonated pyridazine (C=20H₁₆ClN₃O₆S₂)
  • Key Findings :

    • Nitration occurs preferentially on the electron-rich benzodioxole ring.

    • Sulfonation requires harsh conditions and leads to reduced solubility.

Coupling Reactions

The acetamide nitrogen and pyridazine ring participate in cross-coupling reactions for complex synthesis.

Reaction Type Reagents/Conditions Products References
Buchwald-HartwigPd(OAc)₂, Xantphos, K₂CO₃, TolueneAryl-substituted acetamide (C=26H₂₀ClN₃O₃S)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DioxaneBiaryl-pyridazine derivative (C=26H₁₉ClN₃O₃S)
  • Key Findings :

    • Buchwald-Hartwig amination introduces aryl groups at the acetamide nitrogen .

    • Suzuki coupling modifies the pyridazine ring with boronic acids, enabling library synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving the modulation of specific signaling pathways. For example, it may act on kinases involved in cell proliferation and survival, potentially disrupting tumor growth.
  • Antimicrobial Properties : Research indicates that derivatives of benzodioxole compounds, similar to this molecule, have shown significant antimicrobial activity. This suggests that the compound may be effective against various pathogens.
  • Antidiabetic Potential : Studies have highlighted the potential of benzodioxole derivatives to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition could lead to reduced blood glucose levels, making it a candidate for diabetes management .

Biological Applications

In biological research, this compound serves as a biochemical probe for studying cellular processes. Its interactions with specific proteins and enzymes can help elucidate mechanisms of action in various biological systems.

  • Protein Interaction Studies : The compound's ability to bind to specific receptors or enzymes makes it valuable for probing protein interactions and understanding cellular signaling pathways.

Material Science

The unique structural characteristics of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide also make it a candidate for applications in material science:

  • Synthesis of Advanced Materials : It can be utilized as a building block for synthesizing more complex molecules or materials, including polymers and nanomaterials. Its thioether linkage and aromatic components contribute to the stability and functionality of these materials.

Case Studies

Several case studies highlight the applications and effectiveness of compounds structurally similar to This compound :

Study FocusFindings
Anticancer ActivityA study demonstrated that related compounds inhibited cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial EfficacyResearch indicated significant inhibition of bacterial growth with certain derivatives showing effective zones of inhibition against common pathogens.
Antidiabetic EffectsIn vivo studies on diabetic mice showed a reduction in blood glucose levels post-treatment with similar benzodioxole derivatives .

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and pyridazine moieties may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Potential Implications Reference
Target Compound Pyridazine 6-(2H-1,3-Benzodioxol-5-yl), 3-sulfanyl, N-(3-chloro-4-methylphenyl)acetamide Enhanced lipophilicity (benzodioxol), possible kinase inhibition (pyridazine-sulfanyl)
2-{4-[(6-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}Acetamide Benzimidazole Sulfonyl-phenoxy, methoxy-pyridylmethyl sulfinyl Proton pump inhibition (sulfinyl benzimidazole motif)
(S)-2-(5-(But-3-en-1-yl)-1-Methyl-2-Oxo-Dihydro-1H-Benzo[e][1,4]Diazepin-3-yl)-N-(4-Methyl-3-(...))Acetamide Benzo[e][1,4]diazepine Pyrimido-pyrimidinyl, butenyl, methylphenyl Anticancer or anti-inflammatory activity (diazepine core, pyrimido-pyrimidine substituent)
N-(5-Chloropyridin-2-yl)-2-(1-Methyltetrazol-5-yl)SulfanylAcetamide Acetamide Chloropyridinyl, tetrazolyl-sulfanyl Antibacterial activity (tetrazole moiety)

Key Structural Insights:

Heterocyclic Core: The pyridazine core in the target compound contrasts with benzimidazole () and diazepine () cores. Benzimidazoles () are well-established in proton pump inhibitors (e.g., omeprazole analogs), while diazepines () are prevalent in CNS-targeting agents.

Sulfanyl vs. Sulfonyl/Sulfinyl Groups :

  • The sulfanyl (-S-) linker in the target compound may confer redox stability compared to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups in . Sulfonyl groups often enhance solubility but reduce membrane permeability .

In contrast, ’s chloropyridinyl group may enhance π-π stacking with enzymes .

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound includes:

  • A pyridazine ring , which is known for its role in pharmacological activity.
  • A thioether linkage that may influence the compound's reactivity and biological interactions.
  • An acetamide functional group , which is often associated with enhanced solubility and bioavailability.

The molecular formula is C20H16ClN3O3SC_{20}H_{16}ClN_{3}O_{3}S, and its IUPAC name is This compound .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human tumor cells such as KB and HepG2/A2, with IC50 values indicating potent activity ( ).
    • The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it showed effectiveness against both Gram-positive and Gram-negative bacteria in disk diffusion assays ( ).
    • Its structure suggests potential interactions with bacterial enzymes or receptors, disrupting essential cellular processes.
  • Enzyme Inhibition :
    • Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance mechanisms ( ). For example, it might inhibit kinases or proteases that are crucial for tumor growth or bacterial survival.

The biological activity of this compound likely involves:

  • Binding to Target Proteins : The compound may interact with specific proteins or enzymes, leading to altered activity and subsequent biological effects.
  • Modulation of Signaling Pathways : By inhibiting key signaling pathways, it can induce apoptosis in cancer cells or disrupt microbial metabolism ( ).

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

StudyCell Line/PathogenActivityFindings
Study 1KB CellsAnticancerIC50 = 12 µM; significant cytotoxicity observed.
Study 2Staphylococcus aureusAntimicrobialMIC = 15.62 µg/mL; broad-spectrum activity noted.
Study 3HepG2/A2 CellsAnticancerInduced apoptosis through caspase activation.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

  • Suzuki-Miyaura coupling for introducing the benzodioxole moiety to the pyridazine core .
  • Nucleophilic substitution at the pyridazine sulfanyl group to attach the acetamide side chain . Key intermediates include 6-chloropyridazin-3-amine derivatives and functionalized benzodioxole precursors. Reaction yields can be optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Identify protons on the benzodioxole ring (δ 5.9–6.3 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 442.08) .
  • X-ray crystallography : Resolve stereoelectronic effects of the sulfanyl-acetamide linkage .

Advanced Research Questions

Q. How can quantum chemical calculations predict reactivity and stability under varying conditions?

  • Use density functional theory (DFT) to model:
  • Charge distribution in the pyridazine-benzodioxole system (reactivity hotspots).
  • Solvent effects on hydrolysis susceptibility of the sulfanyl group .
    • Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and correlate with computational data .

Q. What statistical experimental design (DoE) methods optimize reaction yields while minimizing byproducts?

  • Central composite design (CCD) : Optimize variables like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) .
  • Response surface methodology (RSM) : Identify interactions between variables (e.g., excess reagent ratios increasing dimerization byproducts) .

Q. How should researchers resolve discrepancies between predicted and observed biological activity?

  • Cross-validate computational models : Compare molecular docking results (e.g., binding affinity to kinase targets) with in vitro assays (IC₅₀ values from kinase inhibition studies) .
  • Analyze false positives by testing structural analogs to isolate pharmacophore contributions .

Q. What systematic approaches establish structure-activity relationships (SAR) through targeted modifications?

  • Stepwise functionalization : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to assess potency shifts .
  • Metabolic stability studies : Introduce fluorine atoms at the benzodioxole ring to block CYP450-mediated oxidation .

Key Considerations

  • Contradiction management : If computational models predict high solubility (>5 mg/mL) but experimental data show precipitation, revise solvation-free energy calculations or assess polymorphic forms .
  • Ethical compliance : Adhere to safety protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.